molecular formula C19H34N2O3 B5649478 2-(3-methoxypropyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

2-(3-methoxypropyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5649478
M. Wt: 338.5 g/mol
InChI Key: KUNDJBKCJAUBNC-UHFFFAOYSA-N
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Description

The compound "2-(3-methoxypropyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one" belongs to a class of spirocyclic compounds known for their intricate structures and potential bioactivities. This class has been explored for various synthetic and medicinal applications due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of spirocyclic compounds often involves multistep reactions, including cyclization and functional group transformations. For example, Georgiadis described the hydrogenolysis and subsequent reactions leading to dihydro-2-disubstituted-2H-pyran-3(4H)-ones and related structures (Georgiadis, 1986). Another approach involves the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, as demonstrated by Yang et al. for the synthesis of 3,9-diazaspiro[5.5]undecanes and related compounds (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage, connecting two cyclic units through a single shared atom. Zhu provided structural characterization through X-ray diffraction for a related compound, highlighting the spirocyclic framework and supramolecular interactions (Zhu, 2011).

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions, including cyclization, substitution, and functional group modifications. The work of Parameswarappa and Pigge on spirocyclization of pyridine substrates to synthesize 3,9-diazaspiro[5.5]undecane derivatives showcases the chemical versatility of these compounds (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as melting points, solubility, and crystallinity, can vary widely based on their structure and substituents. The crystal structure analysis provides insights into the solid-state properties and potential applications of these compounds.

Chemical Properties Analysis

Spirocyclic compounds exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to form complex structures through intramolecular and intermolecular interactions. The synthesis and properties of diazaspiro[5.5]undecanes discussed by Kuroyan et al. illustrate the chemical behavior of these compounds in reactions (Kuroyan et al., 1983).

properties

IUPAC Name

2-(3-methoxypropyl)-9-(oxan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O3/c1-23-13-4-10-21-16-19(7-6-18(21)22)8-11-20(12-9-19)15-17-5-2-3-14-24-17/h17H,2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNDJBKCJAUBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCC1=O)CCN(CC2)CC3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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